N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide detailed information about the types and numbers of atoms in the molecule, the connectivity of these atoms, and the presence of functional groups .Scientific Research Applications
Design and Synthesis for Anticancer Activity
Compounds with structures related to N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide have been designed and synthesized with a focus on anticancer activity. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide showed promising results against a panel of 60 cancer cell lines, indicating the potential of such compounds in cancer therapy (Al-Sanea et al., 2020).
Antimicrobial and Antioxidant Properties
Research into similar heterocyclic compounds has also revealed antimicrobial and antioxidant properties. Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity, highlighting their potential in addressing oxidative stress-related diseases (Chkirate et al., 2019).
Insecticidal Activity
Another area of application for compounds with similar structures is in the development of insecticides. Studies on heterocycles incorporating a thiadiazole moiety have demonstrated efficacy against pests like the cotton leafworm, Spodoptera littoralis, suggesting the possible use of such compounds in agricultural pest control (Fadda et al., 2017).
Potential for Antiviral Research
The search for new antiviral agents is a critical area of pharmaceutical research. Certain pyrazoline-substituted 4-thiazolidinones have been tested for their anticancer and antiviral activities, with some compounds showing selective inhibition of leukemia cell lines and activity against viral strains, indicating the potential for research into viral infections and treatments (Havrylyuk et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to targetEGFR and VEGFR-2 in the treatment of triple-negative cancer . These receptors play a crucial role in cell proliferation and survival, and their upregulation is associated with cancer progression .
Mode of Action
Similar compounds have been found to inhibit these targets, thereby preventing the progression of cancer . The compound likely interacts with these targets, leading to changes in their activity and ultimately affecting cell proliferation and survival .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell proliferation and survival, given its potential targets. Inhibition of EGFR and VEGFR-2 can disrupt these pathways, leading to decreased cell proliferation and increased cell death . This can result in the inhibition of cancer progression .
Pharmacokinetics
Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have good absorption, distribution, metabolism, excretion, and toxicity properties, which could impact its bioavailability .
Result of Action
The result of the compound’s action would likely be a decrease in cell proliferation and an increase in cell death, given its potential targets . This could lead to the inhibition of cancer progression .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-27-13-6-4-12(5-7-13)22-16(14-10-28(25,26)11-15(14)20-22)19-17(23)18(24)21-8-2-3-9-21/h4-7H,2-3,8-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTPSNZJYLBMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.